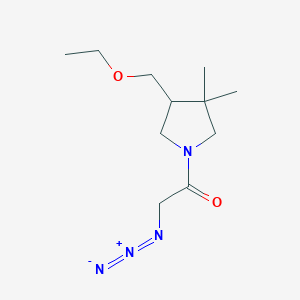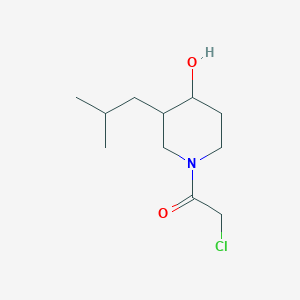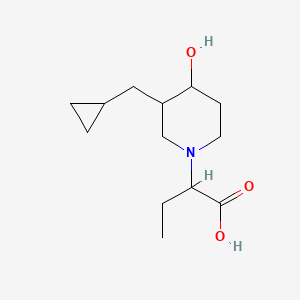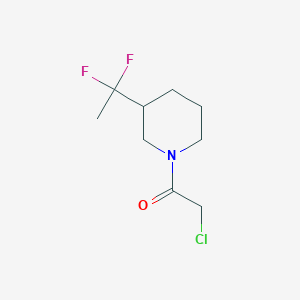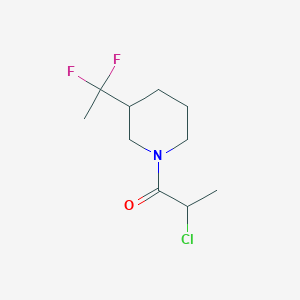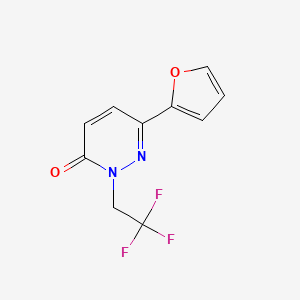
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
6-(Furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one (FTE-Pyr) is a novel small molecule that has recently been identified for its potential applications in scientific research. It is a heterocyclic compound composed of a six-membered ring fused with a five-membered ring, containing two nitrogen atoms, two oxygen atoms, and two carbon atoms. FTE-Pyr is an important part of the research into new drug discovery and development, as it has the potential to be used as an inhibitor of various enzymes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Applications
Furanyl-substituted compounds, including those similar to 6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one, have been extensively studied for their medicinal properties. The presence of furan and pyridazinone moieties has been associated with various bioactive properties, including antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification and bioisosteric replacement with furanyl and pyridazinone groups have been a common strategy to enhance the biological efficacy of pharmaceuticals. For instance, Ostrowski (2022) highlights the significance of heteroaryl substituents like furan in enhancing the medicinal properties of nucleobases and nucleosides, which are critical components in drug design (Ostrowski, 2022).
Synthetic Applications and Material Science
The reactivity of furanyl- and pyridazinone-containing compounds lends them to various synthetic applications, where they serve as key intermediates in the formation of complex molecules. For example, reactions of arylmethylidene derivatives of furan-2-ones with various nucleophiles have been shown to yield a wide array of cyclic and acyclic compounds, which are of interest in organic synthesis and material science (Kamneva et al., 2018). Additionally, the versatility of pyridazinone compounds in forming selective cyclooxygenase inhibitors, as discussed by Asif (2016), further underscores the chemical utility of these structures in developing therapeutic agents (Asif, 2016).
Environmental and Sustainability Considerations
Furans, including furan derivatives, have been explored for their potential in sustainable chemistry and environmental applications. For instance, the study of furan fatty acids highlights the dual role of these compounds in health, showcasing both beneficial and potentially harmful effects. This dual nature calls for a balanced approach in utilizing furan derivatives, ensuring that their applications in food science, nutraceuticals, and biomedicine are safe and sustainable (Xu et al., 2017).
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-2-(2,2,2-trifluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-15-9(16)4-3-7(14-15)8-2-1-5-17-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMBHXMUKQDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



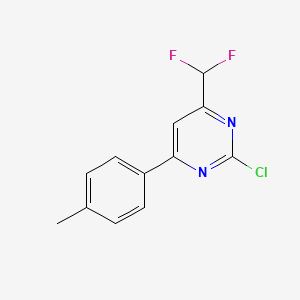
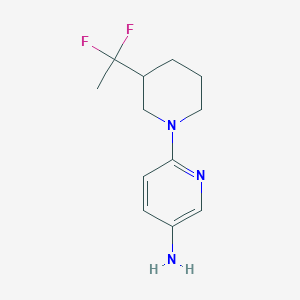
![5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480987.png)
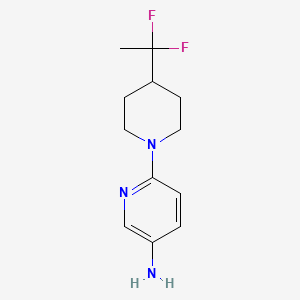

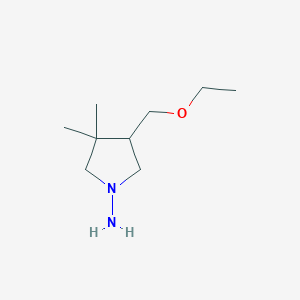
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480993.png)
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)
